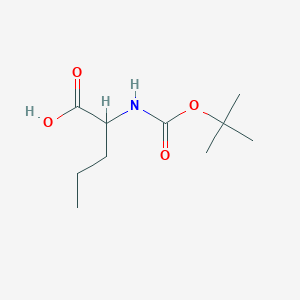

(R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid

Descripción

Boc-D-norvaline (tert-butoxycarbonyl-D-norvaline) is a protected amino acid derivative widely used in peptide synthesis. Its structure consists of D-norvaline—a non-proteinogenic amino acid with a pentanoic acid backbone—modified with a tert-butoxycarbonyl (Boc) group at the amino terminus. This protection prevents unwanted reactions during peptide chain assembly, enhancing synthetic efficiency . The Boc group is acid-labile, allowing its removal under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the peptide backbone. Boc-D-norvaline is commercially available in various forms, including active esters like the N-hydroxysuccinimide (OSU) ester (C₁₄H₂₂N₂O₆, MW 314.33 g/mol), which facilitates efficient coupling reactions in solution-phase synthesis .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWOAUUPYIXDHN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426405 | |

| Record name | Boc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-85-4 | |

| Record name | Boc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boc-D-norvaline can be synthesized through several methods. One common approach involves the protection of D-norvaline with a Boc group. This is typically achieved by reacting D-norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of Boc-D-norvaline follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-norvaline undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield D-norvaline.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: DCC or EDC in the presence of a base like N-methylmorpholine.

Major Products:

Deprotection: D-norvaline.

Coupling: Peptides containing D-norvaline residues.

Aplicaciones Científicas De Investigación

Boc-D-norvaline has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

Medicine: Research into therapeutic peptides often involves Boc-D-norvaline as a precursor.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The primary role of Boc-D-norvaline is as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to function biologically.

Comparación Con Compuestos Similares

Key Insights:

Boc-D-norvaline vs. D-norvaline: The Boc group enhances lipophilicity, making Boc-D-norvaline suitable for organic-phase reactions, whereas unprotected D-norvaline is utilized in biochemical assays requiring a reactive amino group .

Boc-D-norvaline vs. 5-Phosphono-D-norvaline: The phosphono group in 5-Phosphono-D-norvaline confers polarity and NMDA receptor antagonism, contrasting with Boc-D-norvaline’s synthetic role .

Enantiomeric Differences (Boc-D vs. Boc-L-norvaline): Stereochemistry dictates peptide conformation; D-forms resist enzymatic degradation, enabling stable peptide analogs .

N-Boc-N-methyl-D-valine : Methylation at the nitrogen increases steric hindrance, altering reactivity in peptide bond formation .

Fmoc-D-Nva-OH : The base-labile Fmoc group enables orthogonal protection strategies in solid-phase synthesis, unlike acid-labile Boc .

Physicochemical Properties

- Solubility: Boc-D-norvaline’s active ester form is soluble in organic solvents (e.g., DMF, DCM), while D-norvaline is water-soluble due to its free amino and carboxyl groups .

- Stability : The Boc group is stable under basic conditions but cleaved by acids, whereas Fmoc requires piperidine for removal .

Actividad Biológica

Boc-D-norvaline is a non-proteinogenic amino acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article synthesizes current research findings on Boc-D-norvaline, focusing on its biological activity, mechanism of action, and potential therapeutic applications.

Overview of Boc-D-norvaline

Boc-D-norvaline is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility. This compound is synthesized from D-norvaline, which itself is known for various biochemical roles, including its involvement in metabolic pathways and protein synthesis. The modification with the Boc group allows for further functionalization and exploration of its biological properties.

The biological activity of Boc-D-norvaline primarily stems from its ability to interact with specific enzymes and proteins. It acts as an inhibitor of leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. This inhibition can disrupt normal cellular functions and has been investigated for its potential to combat antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) when used in combination with other antibiotics like oxacillin .

Key Mechanisms:

- Enzyme Inhibition : Boc-D-norvaline competes with natural substrates for binding sites on enzymes, altering their activity and affecting metabolic pathways.

- Protein Interaction Modulation : The compound may stabilize certain conformations of target proteins or interfere with protein-protein interactions, leading to therapeutic effects .

Biological Activities

Research indicates that Boc-D-norvaline exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that D-norvaline can inhibit the growth and biofilm formation of MRSA strains when combined with oxacillin. The minimum inhibitory concentration (MIC) for D-norvaline was determined to be 995.8 µg/mL in these studies .

- Potential Role in Diabetes Management : There are indications that Boc-D-norvaline may play a role in modulating insulin signaling pathways, suggesting potential applications in diabetes treatment.

- Influence on Gene Expression : Treatment with D-norvaline has been shown to alter the expression levels of several genes associated with bacterial resistance mechanisms, indicating its potential utility in overcoming antibiotic resistance .

Case Study 1: Synergistic Effects Against MRSA

A study demonstrated that the combination of D-norvaline with oxacillin significantly reduced cell growth and biofilm formation in MRSA strains. The survival rate decreased by 8.9%, highlighting the compound's effectiveness as an adjunct therapy in treating resistant bacterial infections .

Case Study 2: Enzyme Inhibition Mechanism

In vitro experiments revealed that Boc-D-norvaline effectively inhibits leucyl-tRNA synthetase by binding to its active site. This inhibition was confirmed through assays measuring enzyme activity before and after treatment with various concentrations of the compound .

Data Table: Biological Activities of Boc-D-norvaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.